molecular formula C8H8N2O2 B13602095 5-(5-Methylfuran-2-yl)isoxazol-3-amine

5-(5-Methylfuran-2-yl)isoxazol-3-amine

Cat. No.: B13602095
M. Wt: 164.16 g/mol
InChI Key: MOOYFTUTBLLTGQ-UHFFFAOYSA-N
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Description

5-(5-methylfuran-2-yl)-1,2-oxazol-3-amine is an organic compound that features a furan ring substituted with a methyl group and an oxazole ring substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methylfuran-2-yl)-1,2-oxazol-3-amine typically involves the reaction of 5-methylfurfural with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(5-methylfuran-2-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-methylfuran-2-yl)-1,2-oxazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-methylfuran-2-yl)-1,2-oxazol-3-amine is not well-characterized. it is likely to interact with biological targets through its amine and oxazole functional groups. These interactions could involve hydrogen bonding, electrostatic interactions, and π-π stacking with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-methylfurfural
  • 5-methylfuran-2-ylmethanol
  • 2,5-bis(hydroxymethyl)furan

Uniqueness

5-(5-methylfuran-2-yl)-1,2-oxazol-3-amine is unique due to the presence of both a furan and an oxazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-(5-methylfuran-2-yl)-1,2-oxazol-3-amine

InChI

InChI=1S/C8H8N2O2/c1-5-2-3-6(11-5)7-4-8(9)10-12-7/h2-4H,1H3,(H2,9,10)

InChI Key

MOOYFTUTBLLTGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NO2)N

Origin of Product

United States

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